molecular formula C8H9NO2 B056836 1-(5-Amino-2-hydroxyphenyl)ethanone CAS No. 50-80-6

1-(5-Amino-2-hydroxyphenyl)ethanone

Cat. No. B056836
CAS RN: 50-80-6
M. Wt: 151.16 g/mol
InChI Key: SXLHPBDGZHWKSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone and related compounds involves several chemical strategies. A notable approach is the use of photoremovable protecting groups for carboxylic acids, where 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives have been utilized as protecting groups, showing significant yields upon photolysis (Atemnkeng et al., 2003). Another method involves the Gewald synthesis technique, leading to the formation of novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone derivatives (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure and polymorphism of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives have been studied through crystallographic, thermal, Raman, and computational analyses. These studies reveal differences in spatial arrangement and packing schemes that significantly affect the compound's physical properties (Suarez et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives includes participation in Ullman's reaction, leading to unexpected by-products such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone (Manzano et al., 2015). Furthermore, these compounds can undergo reactions with aniline, o-phenylenediamine, and o-aminophenol, showcasing their versatility in forming various heterocyclic compounds (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties, including crystal structure and thermal behavior, of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives have been extensively investigated. For example, the crystallographic study of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone revealed insights into the compound's supramolecular architecture and hydrogen bonding interactions (Manzano et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives are influenced by their molecular structure. Studies on related compounds demonstrate their potential as photoremovable protecting groups and their reactivity in various organic synthesis reactions, highlighting the compound's utility in synthetic chemistry (Atemnkeng et al., 2003).

Scientific Research Applications

  • Microbiology

    • Application : 1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE) has been found to suppress the virulence and metabolism of Agrobacterium tumefaciens .
    • Method : The impact of AHPE on quorum sensing (QS) of Agrobacterium tumefaciens was evaluated by exposing the bacteria to AHPE at concentrations ranging from 12.5 to 50 μg/mL . The β-galactosidase activity, acyl-homoserine lactone level, swimming motility, chemotaxis, and flagella formation were significantly inhibited .
    • Results : AHPE affected the QS system of A. tumefaciens by repressing the transcriptional levels of traI and traR rather than signal mimicry . AHPE treatment also resulted in the enhanced oxidative stress in A. tumefaciens . The enhanced oxidative stress lead to the disorder of energy supply, protein synthesis, and nucleotide metabolism, and ultimately attenuated the pathogenicity of A. tumefaciens .
  • Organic Synthesis

    • Application : It is a derivative of phenol and is commonly used in organic synthesis, as a reagent in chromatography, and as a building block in the preparation of other compounds.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P280, P305, P310, P338, P351 .

Future Directions

1-(5-Amino-2-hydroxyphenyl)ethanone has shown potential as an antivirulence agent to tackle Pseudomonas aeruginosa infection . This suggests that it could be further explored for its potential in treating infections caused by this bacterium .

properties

IUPAC Name

1-(5-amino-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLHPBDGZHWKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379462
Record name 1-(5-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-hydroxyphenyl)ethanone

CAS RN

50-80-6
Record name 2-Acetyl-4-aminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of N-(3-acetyl-4-hydroxy-phenyl)-acetamide (1.029 g, 5.3 mmol) in 15% HCl (1.5 ml, 6.2 mmol, 1.2 equ) was heated to reflux for 40 minutes, then cooled and neutralised with 10% aqueous ammonia. The precipitated solid was collected by filtration as 1-(5-amino-2-hydroxy-phenyl)-ethanone (0.677 g, 84%) a green solid.
Quantity
1.029 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Feng, X Zhang, Y Liu - Water Research, 2015 - Elsevier
The phototransformation of acetaminophen (APAP) by UV/H 2 O 2 in deionized water and sewage treatment plant (STP) effluents was studied systematically by a combination of …
Number of citations: 29 www.sciencedirect.com
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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